molecular formula C12H19NO B2501805 1-(2-Azaspiro[4.5]decan-2-yl)prop-2-en-1-one CAS No. 1858915-20-4

1-(2-Azaspiro[4.5]decan-2-yl)prop-2-en-1-one

Cat. No. B2501805
CAS RN: 1858915-20-4
M. Wt: 193.29
InChI Key: GEBCWYNGEPOIFC-UHFFFAOYSA-N
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Description

“1-(2-Azaspiro[4.5]decan-2-yl)prop-2-en-1-one” is a unique chemical compound with the linear formula C9H15NO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . This compound is also known as an impurity A (ImpA) in Gabapentin, a synthetic and non-benzodiazepine analogue of γ-aminobutyric acid .


Synthesis Analysis

The synthesis of “1-(2-Azaspiro[4.5]decan-2-yl)prop-2-en-1-one” can occur through intramolecular cyclization in solution . The formation rate of this compound from crystalline Gabapentin depends on its polymorphic modification, temperature, moisture, shredding rate, and the presence of some excipients .


Molecular Structure Analysis

The molecular structure of “1-(2-Azaspiro[4.5]decan-2-yl)prop-2-en-1-one” can be represented by the SMILES string O=C1NC2 (CCCCC2)CC1 and the InChI 1S/C9H15NO/c11-8-4-7-9 (10-8)5-2-1-3-6-9/h1-7H2, (H,10,11) .

properties

IUPAC Name

1-(2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-2-11(14)13-9-8-12(10-13)6-4-3-5-7-12/h2H,1,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBCWYNGEPOIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2(C1)CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-Azaspiro[4.5]decan-2-yl}prop-2-en-1-one

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